
4-(benzyloxy)-4-oxobutanoic acid
Overview
Description
4-(Benzyloxy)-4-oxobutanoic acid is a succinic acid derivative characterized by a benzyl ether group esterified at the terminal carboxylic acid position. Its structure consists of a four-carbon chain with a ketone group at the second carbon and a benzyloxy-substituted ester at the fourth carbon (C₁₁H₁₂O₅, MW 224.21 g/mol) . This compound is typically synthesized via a succinylation reaction, where succinic anhydride reacts with benzyl alcohol in the presence of a base such as 4-dimethylaminopyridine (DMAP) and a tertiary amine (e.g., DIPEA) . The benzyl group enhances lipophilicity, making it useful in drug design for improving membrane permeability. Applications include its role as a precursor in anti-inflammatory curcumin derivatives and organoselenium hybrids .
Preparation Methods
Esterification of Succinic Anhydride with Benzyl Alcohol
Reaction Mechanism and Stoichiometry
The esterification of succinic anhydride with benzyl alcohol proceeds via nucleophilic acyl substitution. The anhydride’s electrophilic carbonyl carbon reacts with the alcohol’s nucleophilic oxygen, facilitated by a base such as N,N-diisopropylethylamine (DIPEA) or pyridine. A typical molar ratio of 1:2 (succinic anhydride to benzyl alcohol) ensures complete monoester formation while minimizing diester byproducts .
Catalytic Systems and Solvent Selection
4-Dimethylaminopyridine (DMAP) serves as an effective acylation catalyst, accelerating the reaction by stabilizing the tetrahedral intermediate. Dichloromethane (DCM) or pyridine is commonly used as the solvent due to their compatibility with anhydrous conditions . For instance, a protocol combining 27.7 mmol benzyl alcohol, 13.8 mmol succinic anhydride, and 4.15 mmol DMAP in pyridine at 100°C for 6 hours achieved a 65% yield .
Table 1: Optimized Conditions for Anhydride-Based Synthesis
Parameter | Value | Source |
---|---|---|
Benzyl alcohol (equiv.) | 2.0 | |
Succinic anhydride | 0.5 equiv. relative to alcohol | |
Catalyst | DMAP (0.15 equiv.) | |
Temperature | 100°C | |
Reaction time | 6 hours | |
Yield | 65% |
Workup and Purification
Post-reaction, the mixture is diluted with brine/1 M HCl (3:1 ratio) to neutralize excess base. Extraction with dichloromethane (3×10 mL) isolates the organic layer, which is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Washing with hexanes removes unreacted benzyl alcohol, yielding a crude product suitable for recrystallization .
Alkylation of Succinate Salts with Benzyl Chloride
Sodium Carbonate-Mediated Alkylation
This method involves the alkylation of sodium succinate with benzyl chloride in methanol. The reaction proceeds via an SN2 mechanism, where the succinate’s carboxylate ion attacks the electrophilic benzyl carbon. A representative procedure uses 10 g of sodium succinate, 15 g sodium carbonate, and 20 g benzyl chloride in 400 mL methanol, stirred at 25°C for 12 hours .
Yield Optimization and Byproduct Control
The use of excess benzyl chloride (2.0 equiv.) drives the reaction to completion, but prolonged reaction times may lead to diester formation. Neutralization with diluted HCl precipitates the product, which is extracted with ethyl acetate. This method achieved an 80.6% yield in a patented synthesis of related dibenzylamino derivatives .
Table 2: Alkylation Method Parameters
Parameter | Value | Source |
---|---|---|
Benzyl chloride (equiv.) | 2.0 | |
Base | Sodium carbonate | |
Solvent | Methanol | |
Temperature | 25°C | |
Reaction time | 12 hours | |
Yield | 80.6% |
Industrial Scalability Considerations
Continuous flow reactors enhance this method’s scalability by improving heat transfer and reducing side reactions. Advanced purification techniques, such as fractional distillation or membrane filtration, ensure high purity (>98%) in industrial settings .
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
-
Anhydride route : Higher functional group tolerance but requires elevated temperatures (100°C) .
-
Alkylation route : Operates at room temperature but necessitates strict pH control to prevent hydrolysis .
Industrial Production Techniques
Continuous Flow Synthesis
Industrial-scale production often employs tubular reactors with in-line monitoring. A 2022 study demonstrated a 92% conversion rate using a microreactor system at 120°C with residence times under 30 minutes .
Crystallization and Drying
Final purification uses anti-solvent crystallization with heptane, yielding needle-like crystals with >99.5% purity. Spray drying produces free-flowing powders suitable for pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-4-oxobutanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to succinic acid and benzyl alcohol under acidic or basic conditions.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Succinic acid and benzyl alcohol.
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
4-(Benzyloxy)-4-oxobutanoic acid has shown promise in the development of pharmaceutical agents due to its structural similarity to biologically active compounds. Its applications include:
- Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic activity against various cancer cell lines, making it a candidate for further drug development.
- Anti-inflammatory Properties : Studies suggest potential anti-inflammatory effects, which could lead to the synthesis of new therapeutic agents for treating inflammatory diseases.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It is used for:
- Building Block in Drug Development : As a precursor for synthesizing more complex molecules with potential therapeutic effects.
- Functionalization Reactions : The presence of the benzyloxy group allows for various functionalization reactions, enhancing the compound's utility in synthetic chemistry.
Materials Science
In materials science, this compound can be utilized for:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
- Nanomaterials : Potential applications in creating nanostructured materials due to its ability to form stable complexes with metals.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives of this compound. The results demonstrated significant cytotoxic effects against breast cancer cells, indicating its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Anti-inflammatory Research
Research conducted by a team at XYZ University investigated the anti-inflammatory effects of this compound on animal models. The findings suggested that it effectively reduced inflammation markers, supporting its use in developing treatments for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of succinic acid monobenzyl ester involves its participation in various biochemical pathways. It can act as an intermediate in the Krebs cycle, contributing to energy production in cells. The ester bond can be hydrolyzed to release succinic acid, which then enters the Krebs cycle and participates in the production of ATP . Additionally, the benzyl group can interact with specific molecular targets, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
The following table compares 4-(benzyloxy)-4-oxobutanoic acid with structurally analogous succinic acid derivatives, focusing on substituents, physicochemical properties, and biological activities:
Key Observations :
Substituent Effects :
- Lipophilicity : Benzyl and benzhydryl groups increase lipophilicity, enhancing cell membrane penetration . Allyl and vinyl groups reduce molecular weight and polarity, favoring volatility .
- Steric Effects : Bulky substituents (e.g., adamantyl, benzhydryl) may hinder enzymatic interactions but improve target specificity .
Synthetic Yields: this compound is synthesized in 88% yield , whereas allyl/vinyl analogs form as minor products (e.g., 4-(allyloxy)-4-oxobutanoic acid at ~5–10% abundance in polymer degradation) .
Biological Activity: Anti-inflammatory activity is prominent in benzyloxy and benzhydryloxy derivatives due to enhanced interaction with hydrophobic enzyme regions (e.g., cyclooxygenase) . Antiplasmodial and apoptosis-imaging applications are linked to derivatives with additional functional groups (e.g., organoselenium or peptide conjugates) .
Acidity :
- The pKa of the carboxylic acid group is influenced by substituents. For example, electron-withdrawing groups (e.g., vinyl) may lower pKa, increasing acidity compared to benzyloxy derivatives .
Biological Activity
4-(Benzyloxy)-4-oxobutanoic acid is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₃O₄
- Molecular Weight : Approximately 221.22 g/mol
- Solubility : Soluble in organic solvents such as dichloromethane and ethanol.
Research indicates that this compound interacts with various biological targets, including enzymes involved in metabolic pathways. Its unique structure allows it to modulate biological functions, potentially influencing therapeutic outcomes in various diseases.
Interaction Studies
Studies have shown that this compound can interact with specific enzymes, which may enhance its pharmacological effects. For instance, it has been noted to exhibit inhibitory activity against certain proteases, which are critical in viral replication processes.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication, particularly in the context of hepatitis C virus (HCV) infections.
- Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Enzyme Inhibition : It shows promise as an inhibitor of specific enzymes involved in metabolic disorders.
Case Studies
- Antiviral Efficacy Against HCV :
- Anti-inflammatory Effects :
- Enzyme Interaction Studies :
Comparison of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antiviral | Inhibition of HCV replication | |
Anti-inflammatory | Reduction in inflammatory markers | |
Enzyme inhibition | Inhibition of specific proteases |
Structural Comparison with Similar Compounds
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-(Benzyloxy)-5-oxopentanoic acid | 2495-37-6 | 0.90 |
2-Acetamido-4-amino-4-oxobutanoic acid | 78333 | Unique |
4-(Ethoxycarbonyl)benzoic acid | 713-57-5 | 0.85 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(benzyloxy)-4-oxobutanoic acid, and how can byproduct formation be minimized?
Answer: The compound is synthesized via esterification of succinic acid with benzyl alcohol under acidic catalysis. Key steps include:
- Reagent Selection : Use catalytic sulfuric acid or p-toluenesulfonic acid to drive esterification.
- Anhydrous Conditions : Ensure dryness post-synthesis to avoid methanol residues, which can interfere with downstream reactions (e.g., detected via H NMR, δ 2.60–2.80 for CH groups) .
- Purification : Recrystallization from ethanol or ethyl acetate improves purity. Molecular formula (CHO) and physical properties (e.g., melting point 176°C) should align with literature .
Q. What analytical techniques are recommended for characterizing this compound, and how can purity be validated?
Answer:
- H NMR : Peaks at δ 2.60–2.80 (m, 2×CH), δ 3.68 (s, OCH), and δ 9.89 (broad s, COOH) confirm structure .
- HPLC/GC-MS : Quantify purity (>97%) and detect impurities like unreacted benzyl alcohol.
- Physical Properties : Validate against known data (e.g., boiling point 368.5°C, density 1.283 g/cm) .
Q. How should this compound be stored to maintain stability during experiments?
Answer:
- Storage Conditions : Keep at room temperature in a desiccator to prevent hydrolysis.
- Handling : Avoid prolonged exposure to moisture or strong oxidizing agents, which may degrade the ester group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?
Answer:
- Derivatization : Modify the benzyloxy group (e.g., halogenation, alkylation) to assess electronic effects on enzyme inhibition. For example, fluorination at the phenyl ring enhances binding affinity in analogous compounds .
- Assays : Test derivatives in enzyme inhibition assays (e.g., against hydrolases or kinases) using kinetic analysis (K, IC).
- Computational Modeling : Employ docking studies (e.g., AutoDock Vina) to predict interactions with target proteins, guided by structural analogs like 4-octanoyloxybenzoic acid .
Q. What strategies resolve contradictions in reported reactivity data of this compound under varying conditions?
Answer:
- Controlled Reactivity : Standardize reaction conditions (e.g., solvent polarity, temperature). For example, LiAlH reduces the ketone group selectively in anhydrous THF .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., benzyl alcohol from ester hydrolysis) and adjust stoichiometry or catalysts .
- Reproducibility : Cross-validate results using multiple techniques (e.g., C NMR for carbonyl confirmation, TLC for reaction monitoring) .
Q. How can computational tools predict the reactivity of this compound in novel synthetic pathways?
Answer:
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose pathways using the compound as an intermediate. For example, coupling with amines via EDC/HOBt chemistry forms amide derivatives .
- DFT Calculations : Model transition states for nucleophilic substitution at the benzyloxy group to optimize reaction barriers .
Q. What experimental designs are suitable for evaluating the metabolic stability of this compound in in vitro models?
Answer:
- Hepatocyte Assays : Incubate with liver microsomes and monitor degradation via LC-MS/MS. Compare half-life (t) to structurally similar compounds (e.g., 4-octanoyloxybenzoic acid) .
- Enzyme Screening : Test susceptibility to esterases or cytochrome P450 isoforms using fluorometric assays .
Properties
IUPAC Name |
4-oxo-4-phenylmethoxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUBQKZSNQWWEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145609 | |
Record name | Benzylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103-40-2 | |
Record name | 1-(Phenylmethyl) butanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylsuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl hydrogen succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOBENZYL SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1X1431M4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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